N'-(2-Ethoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-(2-Ethoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an ethoxybenzylidene group and a methoxyphenoxy group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Ethoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-(2-methoxyphenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-Ethoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Ethoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N’-(2-Ethoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(2-Ethoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide
- N’-(2-Ethoxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide
- N’-(2-Methoxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide
Uniqueness
N’-(2-Ethoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is unique due to the specific combination of ethoxy and methoxy groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities and applications.
Properties
CAS No. |
302909-87-1 |
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Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-15-9-5-4-8-14(15)12-19-20-18(21)13-24-17-11-7-6-10-16(17)22-2/h4-12H,3,13H2,1-2H3,(H,20,21)/b19-12+ |
InChI Key |
JNZJGAREHPRGIW-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2OC |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2OC |
Origin of Product |
United States |
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